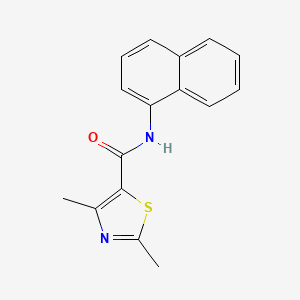![molecular formula C16H14N2O2S B5543726 methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)
methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate is a compound that has attracted interest in various fields of chemistry due to its unique structure and potential applications. This compound is part of the benzimidazole family, which is known for its biological and chemical significance.
Synthesis Analysis
The synthesis of related benzimidazole compounds often involves reactions such as the Weidenhagen reaction, followed by N-methylation. These compounds can undergo electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation (El’chaninov & Aleksandrov, 2016). Another synthesis approach involves a one-pot synthesis method, adopting diethylene glycol dimethyl ether as a solvent for reactions involving SOCl2 and other reagents (Qinglon, 2014).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using quantum chemical calculations, which help in understanding the steric arrangement of the heterocycles in the molecules. These calculations can predict how modifications to the benzimidazole core influence the molecule's properties and reactivity (El’chaninov & Aleksandrov, 2016).
Chemical Reactions and Properties
Benzimidazole compounds exhibit a range of chemical reactions, including electrophilic substitution and reactions with electron-withdrawing substituents that can significantly increase their activity. The functional groups in these molecules, such as NH fragments, play a crucial role in their chemical behavior and interactions (Peng et al., 2016).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the substitution pattern on the benzimidazole ring and the presence of other functional groups. These properties are essential for determining the compound's suitability for various applications (Inkaya, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the potential applications of benzimidazole derivatives. Studies on these compounds reveal their potential in forming complexes with metals and participating in hydrogen bonding, which could be exploited in catalysis and material science (Cao et al., 2006).
Applications De Recherche Scientifique
Corrosion Inhibition
Benzimidazole derivatives, including structures related to methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate, have been studied for their potential as corrosion inhibitors. Theoretical studies utilizing Density Functional Theory (DFT) have demonstrated that properties such as the energy gap, dipole moment, and electronegativity are crucial for their effectiveness in corrosion inhibition (Obot & Obi-Egbedi, 2010).
Antimicrobial and Cytotoxic Activities
Benzimidazole derivatives have been synthesized and evaluated for their DNA binding, cellular DNA lesion capabilities, and cytotoxicity against various cancer cell lines, showing significant inhibitory effects on the proliferation of cancer cells. The binding affinity and the structure-activity relationships of these compounds have been thoroughly investigated (Paul et al., 2015).
Cancer Research
A series of benzimidazole carboxamide PARP inhibitors with significant enzyme potency and cellular potency have been developed. These compounds, including a specific derivative currently in human clinical trials, exhibit excellent efficacy in combination with other cancer treatments (Penning et al., 2009).
Molecular Docking Studies
Experimental and theoretical studies on benzimidazole compounds have been conducted to understand their structural, electronic, and vibrational features. Molecular docking studies have helped predict protein binding, indicating their potential in drug development (Khanum et al., 2022).
Crystal Engineering
The effect of high pressure on the crystal structure of benzimidazole derivatives has been explored, showing phase transitions that provide insights into crystal engineering and the stabilization of unfavorable conformations (Johnstone et al., 2010).
Mécanisme D'action
The benzimidazole moiety is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system
Propriétés
IUPAC Name |
methyl 3-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-15(19)12-6-4-5-11(9-12)10-21-16-17-13-7-2-3-8-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWJFLJUFYFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-benzoic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)